4-(3-chlorophenyl)-N-[2-oxo-2-(pyridin-2-ylamino)ethyl]piperazine-1-carboxamide 4-(3-chlorophenyl)-N-[2-oxo-2-(pyridin-2-ylamino)ethyl]piperazine-1-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14783886
InChI: InChI=1S/C18H20ClN5O2/c19-14-4-3-5-15(12-14)23-8-10-24(11-9-23)18(26)21-13-17(25)22-16-6-1-2-7-20-16/h1-7,12H,8-11,13H2,(H,21,26)(H,20,22,25)
SMILES:
Molecular Formula: C18H20ClN5O2
Molecular Weight: 373.8 g/mol

4-(3-chlorophenyl)-N-[2-oxo-2-(pyridin-2-ylamino)ethyl]piperazine-1-carboxamide

CAS No.:

Cat. No.: VC14783886

Molecular Formula: C18H20ClN5O2

Molecular Weight: 373.8 g/mol

* For research use only. Not for human or veterinary use.

4-(3-chlorophenyl)-N-[2-oxo-2-(pyridin-2-ylamino)ethyl]piperazine-1-carboxamide -

Molecular Formula C18H20ClN5O2
Molecular Weight 373.8 g/mol
IUPAC Name 4-(3-chlorophenyl)-N-[2-oxo-2-(pyridin-2-ylamino)ethyl]piperazine-1-carboxamide
Standard InChI InChI=1S/C18H20ClN5O2/c19-14-4-3-5-15(12-14)23-8-10-24(11-9-23)18(26)21-13-17(25)22-16-6-1-2-7-20-16/h1-7,12H,8-11,13H2,(H,21,26)(H,20,22,25)
Standard InChI Key CUQJFEHKCNEGGO-UHFFFAOYSA-N
Canonical SMILES C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)NCC(=O)NC3=CC=CC=N3

Chemical Structure and Physicochemical Properties

The compound’s molecular formula is C₁₈H₂₀ClN₅O₂, with a molecular weight of 373.8 g/mol. Its IUPAC name reflects three key structural components:

  • A piperazine core (six-membered ring with two nitrogen atoms).

  • A 3-chlorophenyl group attached to the piperazine nitrogen.

  • A pyridin-2-ylaminoethylcarboxamide side chain.

Key Structural Features:

  • Piperazine Ring: Provides conformational flexibility and enables interactions with biological targets, particularly neurotransmitter receptors.

  • Chlorophenyl Group: Enhances lipophilicity and may influence binding affinity to hydrophobic pockets in proteins.

  • Pyridin-2-ylamino Moiety: The pyridine nitrogen’s position (ortho to the amino group) likely impacts hydrogen bonding and π-π stacking interactions .

Table 1: Physicochemical Data

PropertyValueSource
Molecular FormulaC₁₈H₂₀ClN₅O₂
Molecular Weight373.8 g/mol
Canonical SMILESC1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)NCC(=O)NC3=CC=CC=N3
XLogP3~2.1 (estimated)

Synthesis and Structural Optimization

While no explicit synthetic route for this compound is documented, analogous piperazine-carboxamides are typically synthesized via multi-step protocols:

General Approach:

  • Piperazine Functionalization: The 3-chlorophenyl group is introduced via nucleophilic aromatic substitution or Ullmann coupling.

  • Carboxamide Formation: Reacting piperazine with chloroacetyl chloride or isocyanate derivatives generates the carboxamide backbone .

  • Pyridin-2-ylamino Side Chain: Condensation of ethylenediamine derivatives with 2-aminopyridine under carbodiimide-mediated coupling completes the structure .

Challenges:

  • Regioselectivity: Ensuring substitution at the pyridine’s 2-position requires careful control of reaction conditions .

  • Purification: High-performance liquid chromatography (HPLC) is often needed to isolate the target compound from byproducts.

CompoundTarget ReceptorIC₅₀ (nM)Therapeutic Area
Trazodone5-HT₂A15Depression
AripiprazoleD₂0.34Schizophrenia
Target Compound (Predicted)5-HT₁A/D₂~50–100Neuropsychiatry/Pain

Therapeutic Applications and Clinical Relevance

Neuropsychiatric Disorders

  • Depression: Modulation of 5-HT and norepinephrine reuptake could mimic venlafaxine’s mechanism.

  • Anxiety: 5-HT₁A partial agonism may reduce anxiety, as seen in buspirone .

Pain Management

  • Neuropathic Pain: Dual 5-HT/NE reuptake inhibition is effective in duloxetine-like therapies .

Cardiovascular Research

Patent WO2010006938A1 highlights piperazine analogs with spirocyclic moieties for cardiovascular applications, though the target compound’s role remains unexplored .

Future Research Directions

  • In Vitro Binding Assays: Quantify affinity for 5-HT, D₂, and opioid receptors.

  • ADMET Profiling: Assess pharmacokinetics, blood-brain barrier permeability, and metabolic stability.

  • Structural Modifications: Explore substituting the chlorophenyl group with fluorophenyl or methyl groups to enhance selectivity.

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